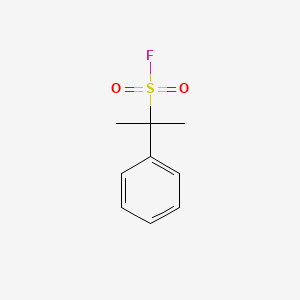

2-phenylpropane-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenylpropane-2-sulfonyl fluoride is a type of sulfonyl fluoride, a class of compounds that have emerged as a significant functional group in the field of synthetic chemistry . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are known for their balance of reactivity and stability, which makes them attractive for various applications .

Synthesis Analysis

Sulfonyl fluorides, including this compound, can be synthesized through various methods. One approach involves the direct fluorosulfonylation with fluorosulfonyl radicals, which has been recognized as a concise and efficient method for producing sulfonyl fluorides . Other synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular structure of this compound is characterized by a sulfur-fluorine bond, which is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis . The extent and location of fluorine substitution in the surfactant affect the surfactant properties .Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, are known for their unique reactivity. They can engage with nucleophiles under suitable reaction conditions, leading to new activation methods . A flow chemistry approach has been described for their synthesis through an electrochemical oxidative coupling of thiols and potassium fluoride .Physical And Chemical Properties Analysis

Sulfonyl fluorides, including this compound, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them attractive for various applications . They also have unique properties such as surface tension lowering in aqueous systems, high chemical and thermal stability .Aplicaciones Científicas De Investigación

2-phenylpropane-2-sulfonyl fluoride is widely used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the development of new synthetic methods, as well as in the production of functionalized materials. This compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, sulfonamides, and amino acids. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.

Mecanismo De Acción

Target of Action

2-Phenylpropane-2-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . It targets active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These targets play crucial roles in various biochemical processes, including enzyme activity and protein function.

Mode of Action

The compound interacts with its targets through a process known as sulfur(VI)-fluoride exchange (SuFEx) processes . This interaction results in the formation of a covalent bond between the sulfonyl fluoride and the target residue, altering the function of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phenylpropanoid pathway . This pathway is responsible for the synthesis of important secondary metabolites such as lignin and flavonoids . The compound acts as the first key enzyme in the biosynthesis of this pathway, catalyzing the conversion of L-phenylalanine to cinnamic acid .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which suggests they may have good bioavailability .

Result of Action

The result of the action of this compound is the modification of target proteins, leading to changes in their function . This can have various molecular and cellular effects, depending on the specific protein targeted and the context in which the interaction occurs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability balance is particularly attractive under physiological conditions, where it resists hydrolysis . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2-phenylpropane-2-sulfonyl fluoride in organic synthesis is its versatility. It can be used to synthesize a wide range of compounds, including heterocyclic compounds, sulfonamides, and amino acids. Additionally, it can be used to synthesize polymers, such as polyurethanes, polyesters, and polyamides. However, this compound can be corrosive and can cause irritation to the eyes and skin, so it should be handled with care.

Direcciones Futuras

2-phenylpropane-2-sulfonyl fluoride is a versatile reagent with many potential applications. In the future, it could be used in the synthesis of new drugs, agrochemicals, and dyes. It could also be used in the development of new synthetic methods and the production of functionalized materials. Additionally, it could be used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Finally, it could be used to synthesize new compounds with improved properties, such as increased solubility or increased stability.

Métodos De Síntesis

2-phenylpropane-2-sulfonyl fluoride is synthesized by the reaction of phenylpropane-2-sulfonyl chloride with anhydrous hydrogen fluoride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a sealed tube at temperatures ranging from 0 to -20°C. The reaction is generally complete within 30 minutes. The resulting this compound is then purified by distillation and recrystallization.

Safety and Hazards

While specific safety and hazard information for 2-phenylpropane-2-sulfonyl fluoride was not found, it’s important to note that safety data sheets should always be consulted when handling chemical substances. As a general rule, appropriate safety measures should be taken when handling sulfonyl fluorides due to their reactivity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-phenylpropane-2-sulfonyl fluoride are not well-studied. It is known that sulfonyl fluorides, a group to which this compound belongs, can play a role in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, often forming stable covalent linkages

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models . Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not currently known

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently known

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known

Propiedades

IUPAC Name |

2-phenylpropane-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2S/c1-9(2,13(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFWZALHNIVQRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)